2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid
Description
2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS RN 261635-93-2) is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a methyl (-CH₃) group at position 2 of the piperidine ring. Its molecular formula is C₈H₁₀F₃NO₂, with a molecular weight of 221.17 g/mol. The compound exhibits a melting point range of 137–142°C, as reported in technical catalogs .
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h4-6,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
ZSEDKQDGIQFIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of 2-methylpiperidine with trifluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the product. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The trifluoromethyl group in the target compound significantly alters electronic properties and lipophilicity compared to non-fluorinated analogs. Below is a comparative analysis of key analogs:
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic Acid
- Structure : Contains a lactam (2-oxo) group instead of a methyl group at position 2.
- Higher lipophilicity (logP) compared to the target compound due to reduced polarity from the lactam .
- Applications : Used in medicinal chemistry for its conformational stability and ability to mimic peptide bonds .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : Pyridine ring instead of piperidine, with -CF₃ at position 4 and -COOH at position 3.
- Properties :
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Structure : Piperidine-3-carboxylic acid linked to a pyrimidine ring substituted with -CF₃ and 3-methoxyphenyl groups.
- Properties :
Physicochemical Properties
Biological Activity
2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid is a compound characterized by its unique piperidine structure, which includes a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This structural configuration enhances its biological activity, particularly in pharmacological applications. The compound's molecular formula is C₉H₁₃F₃N and it has a molecular weight of approximately 211.18 g/mol.
The biological activity of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, which facilitates membrane penetration and binding to target sites. This interaction is crucial for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways such as inflammation and pain management.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in therapeutic contexts.
- Receptor Modulation : It interacts with various receptors, suggesting roles in modulating physiological responses.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its ability to affect pain pathways suggests possible applications in pain relief therapies.
Data Table: Biological Activities Summary
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in inflammation | , |
| Receptor Modulation | Binds to various receptors affecting physiological responses | , |
| Anti-inflammatory | Potential to reduce inflammation | , |
| Analgesic Effects | May alleviate pain through modulation of pain pathways | , |
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of various piperidine derivatives, 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels in vitro, suggesting its potential utility in treating inflammatory conditions.
Case Study 2: Analgesic Efficacy
Another study evaluated the analgesic effects of this compound using animal models. The findings demonstrated that administration of the compound resulted in a marked decrease in pain response compared to control groups, indicating its potential as a novel analgesic agent.
Research Findings
Recent research has focused on the synthesis and modification of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid derivatives to enhance its biological activity. Modifications have included varying substituents on the piperidine ring to optimize enzyme inhibition and receptor binding affinity. These studies highlight the compound's versatility and potential for further development in drug design .
Q & A
Q. What synthetic routes are commonly employed for 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid?
Synthesis typically involves multi-step reactions, including halogenation, trifluoromethylation, and hydrolysis. A validated three-step approach for analogous trifluoromethylpyridine derivatives includes:
- Step 1 : Halogenation using palladium acetate (Pd(OAc)₂) and tert-butyl XPhos with cesium carbonate (Cs₂CO₃) in tert-butyl alcohol (40–100°C, inert atmosphere).
- Step 2 : Trifluoromethylation via fluoroform-derived CuCF₃ or direct substitution.
- Step 3 : Hydrolysis/decarboxylation under acidic conditions to yield the carboxylic acid . Key considerations include inert atmosphere maintenance and stoichiometric control of trifluoromethylating agents to mitigate side reactions.
Q. What analytical methods are recommended for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and trifluoromethyl group integration.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., ESI-HRMS with error margins < 3 ppm) .
- Infrared Spectroscopy (IR) to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- PPE : Use EN374-standard gloves, safety goggles with side shields, and lab coats to prevent skin/eye contact.
- Ventilation : Operate in fume hoods due to potential volatile byproducts.
- Incompatibilities : Avoid strong acids/bases to prevent decomposition of the trifluoromethyl group .
Advanced Research Questions
Q. How can low yields during trifluoromethylation be optimized?
Yield improvements involve:
- Catalyst Screening : Testing Pd/XPhos systems vs. CuCF₃ reagents for better regioselectivity .
- Solvent Optimization : Tert-butyl alcohol enhances solubility of intermediates, while DMF may stabilize transition states .
- Temperature Gradients : Gradual heating (40°C → 100°C) reduces side reactions like over-fluorination .
Q. What strategies resolve contradictions in reported reaction conditions (e.g., temperature, solvent)?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions.
- Mechanistic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and validate optimal pathways .
- Cross-Validation : Compare results with analogous trifluoromethylpiperidine syntheses (e.g., tert-butyl ester derivatives) .
Q. How does stereochemistry at the piperidine ring affect biological activity?
- Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers.
- Docking Studies : Model interactions with target proteins (e.g., kinases, GPCRs) to correlate stereochemistry with binding affinity.
- In-Vitro Assays : Test enantiomers in cell-based models (e.g., autophagy induction in cancer cells) to assess functional differences .
Q. What purification techniques address challenges in isolating the carboxylic acid form?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Ion-Exchange Chromatography : Separate acidic impurities using Dowex® resins.
- Preparative HPLC : Achieve >98% purity with C18 columns and 0.1% TFA in acetonitrile/water gradients .
Methodological Considerations for Data Interpretation
Q. How to validate the compound’s role in mTOR/p70S6K inhibition pathways?
- Western Blotting : Quantify phosphorylated mTOR and p70S6K levels in treated vs. control cells.
- Autophagy Flux Assays : Use LC3-II/GFP-LC3 reporters to monitor autophagosome formation .
- Dose-Response Analysis : Establish IC₅₀ values to compare potency with known inhibitors (e.g., rapamycin) .
Q. What computational tools predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
